(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione
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Overview
Description
(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione is a natural product found in Streptomyces halstedii with data available.
Scientific Research Applications
Synthesis and Complexation
- Macrocyclic Dilactams Synthesis : Research by Kılıç and Gündüz (1986) on the synthesis of similar macrocyclic dilactams, which are chemically complex and contain multiple ring structures, often resembling the compound . Their study discusses the structural analysis and formation of these compounds (Kılıç & Gündüz, 1986).
Chemical Properties and Reactions
- Complexes with Ba(II) and Mg(II) : The same study by Kılıç and Gündüz also highlights the formation of complexes with Ba(II) and Mg(II), which indicates the potential of such compounds to form stable complexes with various metals, a property that could be shared by the compound (Kılıç & Gündüz, 1986).
Potential Applications
Photoresponsive Materials : A study by Akabori et al. (1988) on the preparation of photoresponsive cyclobutanocrown ethers, which are structurally intricate and possess unique photochemical properties, could hint at the potential applications of the compound in areas such as light-activated processes or materials (Akabori et al., 1988).
Fluoroionophore for Lithium Ions : Research by Wanichecheva et al. (2006) discusses the synthesis of a macrobicyclic molecule for the selective optical detection of lithium ions. This type of research might be relevant for understanding the potential of the compound in sensing or detection applications (Wanichecheva et al., 2006).
Properties
Molecular Formula |
C48H78O11 |
---|---|
Molecular Weight |
831.1 g/mol |
IUPAC Name |
(3Z,5E,9E,17E,19E)-1,7,15-trihydroxy-4,6,10,16,22,28-hexamethyl-13-[(E)-6,7,9,11-tetrahydroxy-4,10-dimethyltridec-4-en-2-yl]-12,29-dioxabicyclo[23.3.1]nonacosa-3,5,9,17,19-pentaene-11,23-dione |
InChI |
InChI=1S/C48H78O11/c1-11-39(49)37(10)43(53)27-45(55)44(54)25-30(3)24-35(8)46-28-42(52)32(5)16-14-12-13-15-31(4)41(51)26-38-19-18-36(9)48(57,59-38)22-21-29(2)23-34(7)40(50)20-17-33(6)47(56)58-46/h12-14,16-17,21,23,25,31-32,35-40,42-46,49-50,52-55,57H,11,15,18-20,22,24,26-28H2,1-10H3/b13-12+,16-14+,29-21-,30-25+,33-17+,34-23+ |
InChI Key |
KRDDIOSQXDNLBO-ZISWDFRWSA-N |
Isomeric SMILES |
CCC(C(C)C(CC(C(/C=C(\C)/CC(C)C1CC(C(/C=C/C=C/CC(C(=O)CC2CCC(C(O2)(C/C=C(\C=C(\C(C/C=C(/C(=O)O1)\C)O)/C)/C)O)C)C)C)O)O)O)O)O |
Canonical SMILES |
CCC(C(C)C(CC(C(C=C(C)CC(C)C1CC(C(C=CC=CCC(C(=O)CC2CCC(C(O2)(CC=C(C=C(C(CC=C(C(=O)O1)C)O)C)C)O)C)C)C)O)O)O)O)O |
Synonyms |
halstoctacosanolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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